molecular formula C23H20N4OS B12154075 2-[(3,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

2-[(3,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12154075
M. Wt: 400.5 g/mol
InChI Key: DWDXOONSQNRDDQ-UHFFFAOYSA-N
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Description

2-[(3,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with 4-phenylthiazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with pyridine-3-amine under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-[(3,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide. For instance:

  • Mechanism of Action : The thiazole derivatives have been shown to inhibit specific pathways involved in cancer cell proliferation. The presence of both thiazole and phenyl groups contributes to the compound's ability to interact with biological targets effectively.
  • In Vitro Studies : In vitro studies demonstrated that related thiazole compounds exhibited significant growth inhibition against various cancer cell lines, including prostate and melanoma cells. For example, a study indicated that certain thiazole derivatives achieved percent growth inhibitions (PGIs) exceeding 80% against multiple cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. Modifications to the thiazole and phenyl groups can lead to enhanced anticancer activity. For instance, variations in substituents on the phenyl ring have been correlated with increased cytotoxic effects against specific cancer cell lines .

Synthesis and Development

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. Key steps include:

  • Formation of Thiazole Ring : Utilizing appropriate reagents to construct the thiazole framework.
  • Amine Coupling : Reacting the thiazole derivative with amines to introduce the dimethylphenyl group.
  • Final Modifications : Further functionalization to achieve the desired carboxamide structure.

Case Study 1: Antitumor Activity Assessment

A recent study evaluated a series of thiazole derivatives for their antitumor activity. Among them, this compound showed promising results in inhibiting cell proliferation in vitro and inducing apoptosis in cancer cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various protein targets implicated in cancer progression. These studies suggest that modifications can be made to improve binding interactions and enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, in cancer research, the compound has been shown to inhibit the activity of kinases involved in cell proliferation.

Comparison with Similar Compounds

2-[(3,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide can be compared with other thiazole derivatives such as:

    2-aminothiazole: A simpler thiazole derivative with different biological activities.

    4-phenylthiazole: Lacks the pyridine moiety, resulting in different chemical properties.

    N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide: Similar structure but without the dimethylphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-[(3,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C17_{17}H17_{17}N3_{3}OS
  • Molecular Weight : 329.4 g/mol

This compound features a thiazole ring, which is known for its role in various biological activities. The presence of the dimethylphenyl and pyridine groups contributes to its pharmacological properties.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines. A study demonstrated that thiazole-integrated compounds displayed potent cytotoxic effects against cancer cells such as HT-29 (human colorectal adenocarcinoma) and Jurkat (human T lymphocyte) cells .

Table 1: Summary of Anticancer Activities of Thiazole Derivatives

Compound NameCell Line TestedIC50_{50} (µM)Activity Description
Compound 1HT-29< 10High cytotoxicity
Compound 2Jurkat< 5Significant growth inhibition
Compound 3A549> 20Low activity

The mechanism by which thiazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies suggest that these compounds can interact with key proteins involved in cell cycle regulation and apoptosis pathways. For instance, molecular docking studies have shown that certain thiazole derivatives bind effectively to the Bcl-2 protein, which is crucial for regulating apoptosis in cancer cells .

Antimicrobial Activity

Thiazole compounds have also been explored for their antimicrobial properties. In vitro studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, indicating potential as antimicrobial agents. For example, a study reported that certain thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

Some thiazole derivatives have been evaluated for their anticonvulsant properties. Research indicates that specific modifications on the thiazole ring can enhance anticonvulsant activity, making them candidates for further development in treating epilepsy .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of a series of thiazole derivatives, including the compound . The study found that modifications on the phenyl and pyridine groups significantly enhanced the cytotoxicity against multiple cancer cell lines. The most effective compound exhibited an IC50_{50} value lower than that of standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, a library of thiazole derivatives was screened against common pathogenic bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

2-(3,4-dimethylanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H20N4OS/c1-15-10-11-18(13-16(15)2)26-23-27-20(17-7-4-3-5-8-17)21(29-23)22(28)25-19-9-6-12-24-14-19/h3-14H,1-2H3,(H,25,28)(H,26,27)

InChI Key

DWDXOONSQNRDDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CN=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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